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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers encountering emulsions during nucleic acid extraction with
phenol-chloroform.

Troubleshooting Guide: Dealing with Emulsions

An emulsion is a stable mixture of two immiscible liquids, such as the aqueous sample and the
organic phenol-chloroform phase, which fails to separate cleanly after mixing.[1] This often
appears as a cloudy, milky, or viscous layer between the aqueous and organic phases, making
it difficult to recover the nucleic acid-containing aqueous phase without contaminating it with
proteins and lipids.[2]

Issue: A persistent emulsion has formed after mixing the sample with phenol-chloroform.

Immediate Troubleshooting Steps:
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Step Action Detailed Protocol Expected Outcome
Increase the
centrifugation speed
to the maximum your The increased g-force
tubes can withstand will help compact the
1 Modify Centrifugation (e.g., >12,000 x Q) interface and force the
and/or extend the separation of the two
centrifugation time phases.
(e.g., 5-15 minutes).
[31[4]
Chloroform is denser
To the emulsified than phenol and will
mixture, add an increase the overall
additional volume of density of the organic
2 Add More Chloroform ) )
chloroform (without phase, which can help
phenol). Mix gently to break the emulsion
and re-centrifuge. and achieve better
phase separation.[5]
Carefully transfer the o
) ) This will allow any
entire emulsion and
] aqueous phase
organic phase to a ]
trapped in the
new tube. Add an
) emulsion to be
3 Back-Extraction equal volume of a
recovered. The new
neutral pH buffer (e.g.,
_ aqueous phase can
TE buffer). Mix gently ] )
i ) be combined with the
and centrifuge again. o
original.
[6]
4 Use Phase Lock If emulsions are a PLG is an inert gel

Gel™

recurring problem,
consider using a
Phase Lock Gel™
(PLG) or a similar
product.[5][7]

that migrates during
centrifugation to form
a stable barrier
between the aqueous
and organic phases,
trapping the

interphase and

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.reddit.com/r/labrats/comments/1jqpywy/give_me_all_your_tips_on_how_to_remove_the/?rdt=52301
https://pmc.ncbi.nlm.nih.gov/articles/PMC11978010/
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/phase-lock-gel-manual.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

preventing
contamination of the

aqueous layer.[7][8][9]

Experimental Protocols

Protocol 1: Standard Phenol-Chloroform-lsoamyl
Alcohol (PCI) Extraction

This protocol is a standard method for purifying nucleic acids.[10][11]

Sample Lysis: Start with your lysed cell or tissue sample in an appropriate lysis buffer. For
tissues, ensure complete homogenization.[11][12]

» PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the
lysate.[10]

» Mixing: Mix thoroughly by inverting the tube or vortexing for 15-30 seconds to form an
emulsion. For high molecular weight DNA, gentle inversion is recommended to prevent
shearing.[5][6]

o Phase Separation: Centrifuge at 212,000 x g for 5-15 minutes at 4°C or room temperature.[3]

[4]

e Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a clean tube,
avoiding the white protein layer at the interphase and the lower organic phase.[1]

e Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl
alcohol (24:1) to the recovered agueous phase. Mix and centrifuge as before. This step
removes residual phenol.[5]

o Precipitation: Transfer the final aqueous phase to a new tube and proceed with ethanol or
isopropanol precipitation to recover the nucleic acids.[13]

Protocol 2: Using Phase Lock Gel™ (PLG) to Prevent
Emulsions
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This protocol is highly recommended for samples prone to emulsion formation, such as those
with high protein or fat content.[2][7][14]

o Prepare PLG Tube: Before starting, centrifuge the tube containing the Phase Lock Gel™ at
1,500 x g for 1-2 minutes to pellet the gel.[9]

e Add Sample and PCI: Add your sample lysate and an equal volume of
phenol:chloroform:isoamyl alcohol directly to the pre-spun PLG tube.

e Mixing: Mix the phases thoroughly by gentle inversion. Do not vortex as this can disrupt the
gel.[9]

» Centrifugation: Centrifuge the tube at 12,000 x g for 5 minutes.[14] The PLG will form a solid
barrier between the aqueous (upper) and organic (lower) phases.

e Aqueous Phase Recovery: Decant or pipette the aqueous phase into a new tube. The PLG
barrier prevents contamination from the interphase and organic phase.[9][14]

» Downstream Processing: Proceed with subsequent extraction steps (like a chloroform wash)
or nucleic acid precipitation. Multiple extractions can be performed in the same PLG tube.[7]

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form during phenol-chloroform extraction?

Al: Emulsions are typically caused by high concentrations of proteins, lipids, and
polysaccharides in the sample, which act as surfactants and stabilize the mixture of the
aqueous and organic phases.[2][15] Vigorous mixing, especially with viscous samples, can also
contribute to the formation of a stable emulsion.[5]

Q2: | see a thick white layer at the interface after centrifugation. What is it and what should |
do?

A2: The white layer at the interface is precipitated protein.[1] You should avoid transferring this
layer along with the aqueous phase. If the layer is very thick and it is difficult to recover the
agueous phase, you can perform a back-extraction as described in the troubleshooting guide.

[6]
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Q3: Can I just take the top part of the emulsion if | can't break it?

A3: This is not recommended as the emulsion contains a significant amount of your nucleic
acid sample trapped within it. Taking only the clear upper portion will result in a significant loss
of yield. It is better to try one of the methods to break the emulsion.

Q4: My sample is very viscous even after lysis. Will this cause an emulsion?

A4: Yes, highly viscous samples, often due to high concentrations of genomic DNA or
carbohydrates, are more prone to forming stable emulsions.[16] Consider diluting the sample if
possible, or use gentler mixing techniques.[5] Using Phase Lock Gel™ is also highly advisable
for such samples.[7]

Q5: What is the purpose of isoamyl alcohol in the phenol-chloroform mixture?

A5: Isoamyl alcohol is added as an anti-foaming agent and helps to stabilize the interface
between the aqueous and organic phases.[5][17]

Q6: Are there alternatives to phenol-chloroform extraction that avoid emulsions?

A6: Yes, several alternatives exist, including methods based on spin columns with silica
membranes or magnetic beads, and precipitation-based methods that do not use phenol.[4][18]
[19] These methods are often faster and avoid the use of hazardous organic solvents.

Visual Guides
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Caption: Troubleshooting workflow for breaking emulsions.
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Caption: Standard phenol-chloroform extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Phenol-Chloroform Nucleic
Acid Extraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8718760#dealing-with-emulsions-during-nucleic-
acid-extraction-with-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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